N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide
Overview
Description
N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals, and is characterized by the presence of isopropylphenyl groups and thioamide functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of isopropylphenyl groups: This step often involves Friedel-Crafts alkylation or acylation reactions.
Formation of thioamide functionalities: This can be done by reacting the intermediate compounds with thiocarbonyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The thioamide groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The isopropylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-isopropylphenyl)-2-nitrobenzamide
- N-(2-isopropylphenyl)-3-methylbenzamide
- N-(2-isopropylphenyl)-2-methyl-3-nitrobenzamide
Uniqueness
N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide is unique due to its combination of a piperazine ring, isopropylphenyl groups, and thioamide functionalities. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(2-propan-2-ylphenyl)-4-[2-[(2-propan-2-ylphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5S2/c1-19(2)21-9-5-7-11-23(21)28-25(32)27-13-14-30-15-17-31(18-16-30)26(33)29-24-12-8-6-10-22(24)20(3)4/h5-12,19-20H,13-18H2,1-4H3,(H,29,33)(H2,27,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSJEODIZLQFCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)NCCN2CCN(CC2)C(=S)NC3=CC=CC=C3C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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